molecular formula C14H8Cl3N3O3S B3710318 2,4-dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide

2,4-dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3710318
M. Wt: 404.7 g/mol
InChI Key: NHSKTDAGILXFQP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with chloro and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Reduction: Reducing agents (hydrogen gas, sodium dithionite), catalysts (palladium on carbon), solvents (ethanol, water).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products:

    Substitution: Derivatives with substituted amine or thiol groups.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

2,4-Dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro and nitro groups facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. The thiourea moiety can form hydrogen bonds and interact with amino acid residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

  • 2,4-Dichloro-N-[(4-chloro-2-nitrophenyl)carbamothioyl]benzamide
  • 2,4-Dichloro-N-[(4-chloro-3-nitrophenyl)carbamoyl]benzamide
  • 2,4-Dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]thiobenzamide

Comparison: 2,4-Dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in substitution and reduction reactions, making it a valuable intermediate in synthetic chemistry. Its ability to form stable complexes with biological molecules also distinguishes it from similar compounds, providing unique opportunities for medicinal and biological research.

Properties

IUPAC Name

2,4-dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3O3S/c15-7-1-3-9(11(17)5-7)13(21)19-14(24)18-8-2-4-10(16)12(6-8)20(22)23/h1-6H,(H2,18,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSKTDAGILXFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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